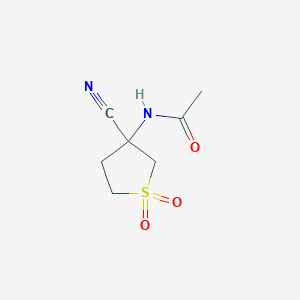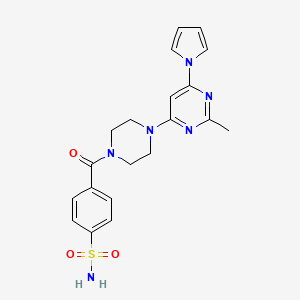
N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide”, commonly known as NCTA, is an organic compound that belongs to the class of thiol-containing heterocyclic compounds. It is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like NCTA can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis
The molecular formula of NCTA is C7H10N2O3S and its molecular weight is 202.23. It is a polyfunctional compound possessing both electrophilic and nucleophilic properties .Chemical Reactions Analysis
NCTA is utilized extensively as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Analgesic Activity : Acetamide derivatives, including N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide analogs, were synthesized and investigated for their analgesic activities. The chemical structures were elucidated using various spectral data, and their potential analgesic properties were assessed through thermal, mechanical, and chemical nociceptive stimuli in animal models. The compounds showed significant analgesic effects, demonstrating their relevance in pain management research (Kaplancıklı et al., 2012).
Environmental and Biological Impact of Paracetamol : Studies on paracetamol (PCM), which shares a structural similarity with N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide, focused on its cyto-genotoxic effects on aquatic organisms. The research aimed to understand the environmental impact of pharmaceutical contaminants, using a battery of biomarkers to evaluate PCM's sub-lethal effects on zebra mussels (Parolini et al., 2010).
N-Acetylcysteine (NAC) Research : NAC, a derivative related to acetamide chemistry, has been widely studied for its protective effects against oxidative stress and its role as a precursor for glutathione synthesis. These studies are crucial for understanding how NAC and similar compounds can mitigate the effects of toxic substances and oxidative stress in biological systems (Dhouib et al., 2016).
Advanced Materials and Drug Delivery : Research into the synthesis of novel acetamide derivatives has led to the development of materials with potential applications in drug delivery systems. This includes studies on molecular imprinted polymers and their biological evaluation, demonstrating the versatility of acetamide compounds in creating targeted delivery mechanisms for therapeutic agents (Fahim & Abu-El Magd, 2021).
Computational and Mechanistic Insights : Computational studies have provided insights into the structure-activity relationships of acetamide derivatives, including their mechanisms of action and interactions with biological targets. This research is integral to drug design and the development of new therapeutics (Butt et al., 2019).
Wirkmechanismus
While the specific mechanism of action for NCTA is not explicitly mentioned in the sources, it’s worth noting that cyanoacetamide derivatives have been reported for their diverse biological activities . For instance, 3-cyano-N-pyridinyl acetamide derivatives have shown positive effects on the wound healing process, potentially related to decreased lipid peroxidation and increased antioxidant effects .
Eigenschaften
IUPAC Name |
N-(3-cyano-1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-6(10)9-7(4-8)2-3-13(11,12)5-7/h2-3,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMBPQZYXGZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCS(=O)(=O)C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-1,1-dioxothiolan-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)

![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)

![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)

![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)